molecular formula C18H20N4O2S B2779276 N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415469-95-1

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2779276
CAS No.: 2415469-95-1
M. Wt: 356.44
InChI Key: KSALSVDQCUVQDW-UHFFFAOYSA-N
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Description

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Vilsmeier-Haack reaction, which involves the cyclization of substituted benzene derivatives. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core structure but may have different substituents.

  • Piperidine derivatives: These compounds contain the piperidine ring but differ in their functional groups.

  • Cyclopropanesulfonamide derivatives: These compounds have the cyclopropanesulfonamide group but may vary in their core structure.

Uniqueness: N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide stands out due to its combination of the quinoline, piperidine, and cyclopropanesulfonamide groups, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-12-14-11-13-3-1-2-4-17(13)20-18(14)22-9-7-15(8-10-22)21-25(23,24)16-5-6-16/h1-4,11,15-16,21H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSALSVDQCUVQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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